molecular formula C9H14O2 B8776854 3-(2-Oxocyclohexyl)propanal CAS No. 2568-20-9

3-(2-Oxocyclohexyl)propanal

Cat. No. B8776854
CAS RN: 2568-20-9
M. Wt: 154.21 g/mol
InChI Key: LCQPKXSKRXVVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxocyclohexyl)propanal is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Oxocyclohexyl)propanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Oxocyclohexyl)propanal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

2568-20-9

Product Name

3-(2-Oxocyclohexyl)propanal

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-(2-oxocyclohexyl)propanal

InChI

InChI=1S/C9H14O2/c10-7-3-5-8-4-1-2-6-9(8)11/h7-8H,1-6H2

InChI Key

LCQPKXSKRXVVMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound 1 was prepared in the following way. ##STR18## Isobutyraldohyde was alkylated with methyl vinyl ketone via its pyrrolidine enamine, cyclized in acid, and then hydrogenated to give 4,4-dimethylcyclohexanone (2). Ketone 2 was alkylated with acrolein via its morpholline enamine then hydrolyzed to give 3-(2-oxocyclohexyl)propanal (3). Crude 3 was then purified through its diketal, cyclized in 7 N hydrochloric acid, and esterified to give 7,7-dimethylbicyclo(3.3.1)nonan-9-one-2-yl pivalate (4). Kettalization of 4 followed by alkaline hydrolysis, CrO,--pyridine oxidation, and alkylation with iodomethane and potassium t-butoxide yielded 3,3,7,7-tetramothyl-9,9-ethylenedioxybicyclo(3.3.1)nonan2one (5). When various attempts of Wolff-Kishner reduction failed, 5 was reduced to alcohol with lithium--ammonia then mesylated to give 3,3,7,7-tetramethyl-9,9-ethylenedioxybicyclo(3.3.1)nonan-2-exo-yl methanesulfonae (6). Lithium--ammonia reduction of 6 followed by acid hydrolysis afforded the title compound 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.